6-(2,4-Difluorophenoxy)nicotinic acid

Overview

Description

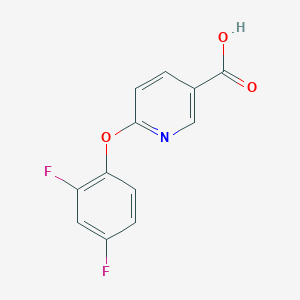

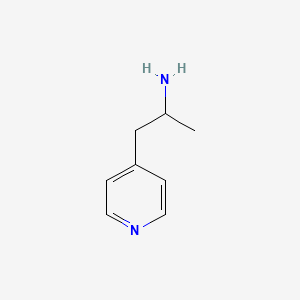

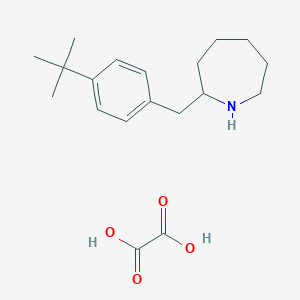

6-(2,4-Difluorophenoxy)nicotinic acid is a chemical compound with the linear formula C12H7F2NO3 . It is a derivative of nicotinic acid, which is also known as niacin .

Molecular Structure Analysis

The molecular structure of this compound consists of a nicotinic acid molecule where the hydrogen atom at the 6th position is replaced by a 2,4-difluorophenoxy group . The molecular weight of this compound is 251.19 g/mol .Scientific Research Applications

6-(2,4-Difluorophenoxy)nicotinic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been used as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, it has been used as a substrate for the production of polymers, as a fluorescent dye for the detection of proteins, and as a reagent for the synthesis of other organic molecules.

Mechanism of Action

Target of Action

Given its structural similarity to niacin (also known as vitamin b3 or nicotinic acid), it’s plausible that it may interact with similar targets . Niacin is known to interact with a variety of targets, including enzymes involved in lipid metabolism and cellular energy production .

Mode of Action

Niacin, a structurally similar compound, is known to act as a precursor for nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp), which are crucial coenzymes in redox reactions . These coenzymes play a vital role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Biochemical Pathways

Niacin is involved in numerous biochemical pathways, including those related to energy production, lipid metabolism, and dna repair . As a precursor to NAD and NADP, niacin plays a crucial role in these pathways .

Result of Action

As a potential precursor to nad and nadp, it could theoretically influence cellular redox reactions and energy metabolism .

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-(2,4-Difluorophenoxy)nicotinic acid in lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to medicinal chemistry. In addition, it is relatively inexpensive and easy to obtain. However, this compound is toxic and should be handled with caution. It is also not water soluble, so it must be dissolved in an appropriate solvent before use.

Future Directions

There are a number of potential future directions for 6-(2,4-Difluorophenoxy)nicotinic acid research. One of the most promising areas is in the development of new drugs and therapies. This compound has already been shown to have anti-inflammatory and anti-oxidant effects, and further research could lead to the development of new treatments for a variety of diseases. Another potential area of research is in the development of new materials. This compound could be used as a building block for the synthesis of new polymers or other materials with useful properties. Finally, this compound could be used as a fluorescent dye for the detection of proteins and other molecules in biological samples.

Synthesis Methods

The synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid can be accomplished by a variety of methods. One of the most common methods is the reaction of 2,4-difluorophenol and nicotinic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction produces a mixture of this compound and its isomer, 6-DFNMA, which can be separated by chromatography.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

6-(2,4-Difluorophenoxy)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in redox reactions, such as nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases . These interactions are crucial for the compound’s role in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in lipid metabolism and oxidative stress responses . Additionally, it can alter cellular signaling pathways, such as those mediated by nicotinic acid receptors, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific receptors, such as nicotinic acid receptors, and modulates their activity . This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in altered cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on metabolic processes, such as improving lipid metabolism and reducing oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver dysfunction and gastrointestinal distress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in redox reactions and energy metabolism. For instance, the compound can influence the activity of NAD-dependent dehydrogenases, which are critical for cellular energy production . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular responses to the compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization is crucial for elucidating its precise role in cellular processes.

properties

IUPAC Name |

6-(2,4-difluorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO3/c13-8-2-3-10(9(14)5-8)18-11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOBPLOEWWRDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231050 | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

862088-72-0 | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=862088-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Acetylamino)phenyl]-3-chloropropanamide](/img/structure/B1318006.png)